2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
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Overview
Description
2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a cyclopenta[d]pyrimidine core, a piperazine ring, and a pyrimidine-4-carbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under reflux conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclopenta[d]pyrimidine intermediate.
Attachment of the Pyrimidine-4-carbonitrile Moiety: This step involves the reaction of the intermediate with a pyrimidine-4-carbonitrile derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit various biological activities such as antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one Derivatives: These compounds are known for their kinase inhibitory activity and potential therapeutic applications.
Uniqueness
2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is unique due to the presence of the methylsulfanyl group and the combination of the cyclopenta[d]pyrimidine and piperazine rings. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C17H19N7S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C17H19N7S/c1-25-17-21-14-4-2-3-13(14)15(22-17)23-7-9-24(10-8-23)16-19-6-5-12(11-18)20-16/h5-6H,2-4,7-10H2,1H3 |
InChI Key |
RIXOOQZKQJENNB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=CC(=N4)C#N |
Origin of Product |
United States |
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